N-Carbobenzoxy-2-nitrobenzenesulfonamide synthesis protocol
N-Carbobenzoxy-2-nitrobenzenesulfonamide synthesis protocol
An In-Depth Technical Guide to the Synthesis of N-Carbobenzoxy-2-nitrobenzenesulfonamide
Abstract
This guide provides a comprehensive technical overview for the synthesis of N-Carbobenzoxy-2-nitrobenzenesulfonamide, a key reagent utilized in modern organic chemistry. The document details the underlying reaction mechanism, provides a robust, step-by-step experimental protocol, and addresses critical safety and handling considerations. Designed for researchers and drug development professionals, this paper emphasizes the causality behind experimental choices, ensuring a thorough understanding of the synthetic process. The primary application of the title compound, particularly in the Fukuyama-Mitsunobu reaction for the synthesis of secondary amines, is also discussed, highlighting its significance in the construction of complex molecular architectures.
Chemical Identity and Physicochemical Properties
N-Carbobenzoxy-2-nitrobenzenesulfonamide, also known as N-Cbz-2-nitrobenzenesulfonamide or Benzyl [(2-Nitrophenyl)sulfonyl]carbamate, is a stable, crystalline solid at room temperature.[1] Its structure integrates a benzyloxycarbonyl (Cbz) protecting group with a 2-nitrobenzenesulfonyl (nosyl) moiety.
| Property | Value | Source |
| CAS Number | 245365-64-4 | [2] |
| Molecular Formula | C₁₄H₁₂N₂O₆S | [1] |
| Molecular Weight | 336.32 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 143.0 to 147.0 °C | |
| Purity | >98.0% (HPLC) | [1] |
| Synonyms | N-Cbz-2-nitrobenzenesulfonamide, Benzyl [(2-Nitrophenyl)sulfonyl]carbamate | [3] |
Core Synthesis: Principles and Reaction Mechanism
The synthesis of N-Carbobenzoxy-2-nitrobenzenesulfonamide is achieved through the N-sulfonylation of benzyl carbamate with 2-nitrobenzenesulfonyl chloride. This reaction proceeds via a nucleophilic attack of the nitrogen atom of the carbamate on the electrophilic sulfur atom of the sulfonyl chloride.
Causality of Reagents:
-
Benzyl Carbamate: Serves as the nitrogen nucleophile and incorporates the carbobenzoxy (Cbz) group into the final product.
-
2-Nitrobenzenesulfonyl Chloride: Acts as the electrophilic sulfonating agent. The ortho-nitro group is a key functional handle that facilitates subsequent reactions, such as the Fukuyama-Mitsunobu alkylation.[4][5]
-
Tertiary Amine Base (e.g., Triethylamine, Pyridine): Essential for neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. The removal of HCl drives the reaction equilibrium towards the product and prevents potential acid-catalyzed side reactions.[6]
The mechanism involves the lone pair of the carbamate nitrogen attacking the sulfonyl sulfur, followed by the expulsion of the chloride ion as a leaving group. The proton on the nitrogen is then abstracted by the base.
Caption: Reaction mechanism for the synthesis of N-Carbobenzoxy-2-nitrobenzenesulfonamide.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the N-sulfonylation of amines and amides.[7][8]
Materials and Equipment
-
Benzyl carbamate
-
2-Nitrobenzenesulfonyl chloride
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottomed flask with a magnetic stir bar
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Reagent Quantities
| Reagent | Molar Eq. | Mol | Mass / Volume |
| Benzyl carbamate | 1.0 | 0.05 | 7.56 g |
| 2-Nitrobenzenesulfonyl chloride | 1.05 | 0.0525 | 11.64 g |
| Triethylamine | 1.5 | 0.075 | 10.4 mL |
| Anhydrous DCM | - | - | 200 mL |
Step-by-Step Procedure
-
Reaction Setup: To a 500 mL round-bottomed flask equipped with a magnetic stirrer, add benzyl carbamate (1.0 eq) and anhydrous dichloromethane (DCM). Stir until all solids are dissolved.
-
Base Addition: Add triethylamine (1.5 eq) to the solution.
-
Sulfonyl Chloride Addition: Cool the flask in an ice-water bath to 0 °C. Once cooled, add 2-nitrobenzenesulfonyl chloride (1.05 eq) portion-wise over 15-20 minutes. The addition is exothermic, and maintaining a low temperature is crucial to minimize side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (benzyl carbamate) is consumed.
-
Work-up - Quenching: Upon completion, dilute the reaction mixture with an additional 100 mL of DCM. Carefully transfer the mixture to a separatory funnel.
-
Work-up - Washing: Wash the organic layer sequentially with:
-
1 M HCl (2 x 100 mL) to remove excess triethylamine.
-
Saturated NaHCO₃ solution (1 x 100 mL) to remove any remaining acid.
-
Brine (1 x 100 mL) to reduce the amount of water in the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure N-Carbobenzoxy-2-nitrobenzenesulfonamide as a white crystalline solid.
Experimental Workflow Visualization
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Critical Safety and Handling (EHS)
The handling of the reagents for this synthesis, particularly 2-nitrobenzenesulfonyl chloride, requires strict adherence to safety protocols.
-
Hazard Assessment:
-
2-Nitrobenzenesulfonyl Chloride (CAS 1694-92-4): This compound is corrosive and causes severe skin burns and eye damage.[9][10][11] It is also moisture-sensitive and will react with water, releasing corrosive HCl gas.[9] Inhalation may cause respiratory irritation.[11]
-
Triethylamine: Flammable liquid and vapor. It is corrosive and harmful if swallowed or inhaled.
-
Dichloromethane: A suspected carcinogen. Use should be minimized and always handled in a well-ventilated fume hood.
-
-
Personal Protective Equipment (PPE):
-
Storage and Handling:
-
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[11][12]
-
Eye Contact: Immediately rinse with water for several minutes, removing contact lenses if possible. Seek immediate medical attention.[10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[11]
-
-
Waste Disposal: All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.[12]
Application in the Fukuyama-Mitsunobu Reaction
N-Carbobenzoxy-2-nitrobenzenesulfonamide is not typically an end-product but rather a valuable intermediate. Its primary utility is as a precursor to N-alkylated-2-nitrobenzenesulfonamides, which are key substrates in the Fukuyama Amine Synthesis .
The process generally involves:
-
Alkylation: The acidic N-H proton of the synthesized sulfonamide can be alkylated under Mitsunobu conditions (using an alcohol, triphenylphosphine, and an azodicarboxylate like DEAD or DIAD) or via conventional alkylation with an alkyl halide and a base.[4][5][13]
-
Deprotection: The resulting N,N-disubstituted-2-nitrobenzenesulfonamide can be readily deprotected under mild conditions using a thiol nucleophile (e.g., thiophenol) and a base.[4][14] The reaction proceeds through a Meisenheimer complex, cleanly releasing the desired secondary amine.[4][14]
This two-step sequence provides a powerful and versatile method for preparing a wide array of secondary amines from primary amines or, in this case, from benzyl carbamate as a starting point.[5]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive 2-nitrobenzenesulfonyl chloride (hydrolyzed). | Use a fresh bottle of the reagent or verify its quality. Ensure anhydrous conditions throughout the reaction setup. |
| Insufficient base. | Ensure the correct stoichiometry of triethylamine is used to neutralize all generated HCl. | |
| Incomplete Reaction | Insufficient reaction time. | Continue stirring and monitor by TLC until the starting material is no longer visible. |
| Low reaction temperature. | Ensure the reaction is allowed to proceed at room temperature after the initial cooled addition. | |
| Difficult Purification | Presence of triethylammonium chloride salt. | Perform the aqueous work-up thoroughly to remove all water-soluble salts before concentration and recrystallization. |
| Formation of side products. | Ensure the portion-wise addition of the sulfonyl chloride is done slowly at 0 °C to control the reaction's exothermicity. |
Conclusion
The synthesis of N-Carbobenzoxy-2-nitrobenzenesulfonamide is a straightforward yet powerful procedure that provides access to a versatile chemical building block. The reaction's success hinges on the use of high-quality reagents, the maintenance of anhydrous conditions, and careful control of the reaction temperature. Strict adherence to safety protocols is paramount due to the corrosive and reactive nature of the starting materials. The resulting product serves as a valuable precursor for the synthesis of secondary amines via methodologies like the Fukuyama-Mitsunobu reaction, underscoring its importance in synthetic organic chemistry and drug discovery pipelines.
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